molecular formula C15H6F18O3 B12521508 Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- CAS No. 672956-74-0

Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)-

Cat. No.: B12521508
CAS No.: 672956-74-0
M. Wt: 576.18 g/mol
InChI Key: FCPMYWNEIQGBEU-UHFFFAOYSA-N
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Description

Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- is a fluorinated organic compound with the molecular formula C15H6F18O3. This compound is characterized by the presence of two nonafluoro-1-oxopentyl groups attached to a cyclopentanone ring. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- typically involves the reaction of cyclopentanone with nonafluoro-1-oxopentyl reagents under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, where cyclopentanone reacts with nonafluoro-1-oxopentyl aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Recrystallization and purification steps are often employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- involves interactions with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways related to enzyme inhibition, receptor binding, and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanone, 2,5-bis(4-methylbenzylidene)-
  • Cyclopentanone, 2,5-bis(4-methoxybenzylidene)-
  • Cyclopentanone, 2,5-bis(4-hydroxybenzylidene)-

Uniqueness

Cyclopentanone, 2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoro-1-oxopentyl)- is unique due to its high fluorine content, which imparts exceptional chemical stability, hydrophobicity, and resistance to metabolic degradation. These properties make it particularly valuable in applications requiring robust and durable materials .

Properties

CAS No.

672956-74-0

Molecular Formula

C15H6F18O3

Molecular Weight

576.18 g/mol

IUPAC Name

2,5-bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclopentan-1-one

InChI

InChI=1S/C15H6F18O3/c16-8(17,10(20,21)12(24,25)14(28,29)30)6(35)3-1-2-4(5(3)34)7(36)9(18,19)11(22,23)13(26,27)15(31,32)33/h3-4H,1-2H2

InChI Key

FCPMYWNEIQGBEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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